

# An In-depth Technical Guide to 1-[4-(4-Pyridinyl)phenyl]-ethanone

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## Compound of Interest

Compound Name: 1-[4-(4-Pyridinyl)phenyl]-ethanone

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## Abstract

This technical guide provides a comprehensive overview of the core properties of **1-[4-(4-Pyridinyl)phenyl]-ethanone**, a heterocyclic ketone of significant interest in medicinal chemistry and materials science. This document consolidates available data on its physicochemical characteristics, synthesis, reactivity, and potential biological applications. Detailed experimental protocols and structured data tables are presented to facilitate further research and development.

## Introduction

**1-[4-(4-Pyridinyl)phenyl]-ethanone**, also known by its synonyms 4-(4-Acetylphenyl)pyridine and 4-(4-Pyridyl)acetophenone, is a biaryl ketone containing both a pyridine and a phenyl ring. The presence of the basic pyridine nitrogen and the versatile ketone functional group makes this compound a valuable scaffold for the synthesis of a wide array of more complex molecules. [1] Its structural motifs are found in numerous pharmaceuticals, agrochemicals, and functional materials.[1] This guide aims to provide a detailed technical resource for professionals working with this compound.

## Physicochemical Properties

**1-[4-(4-Pyridinyl)phenyl]-ethanone** is a solid at room temperature.<sup>[2]</sup> It exhibits moderate solubility in organic solvents such as ethanol and acetone, with lower solubility in water.<sup>[2]</sup> The key physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>13</sub> H <sub>11</sub> NO	<sup>[2]</sup>
Molecular Weight	197.23 g/mol	<sup>[2]</sup>
CAS Number	70581-00-9	<sup>[2]</sup>
Appearance	Solid	<sup>[2]</sup>
Solubility	Moderately soluble in organic solvents, less soluble in water	<sup>[2]</sup>

Further experimental data for properties such as melting point, boiling point, and pKa are not consistently available in the literature and require experimental determination.

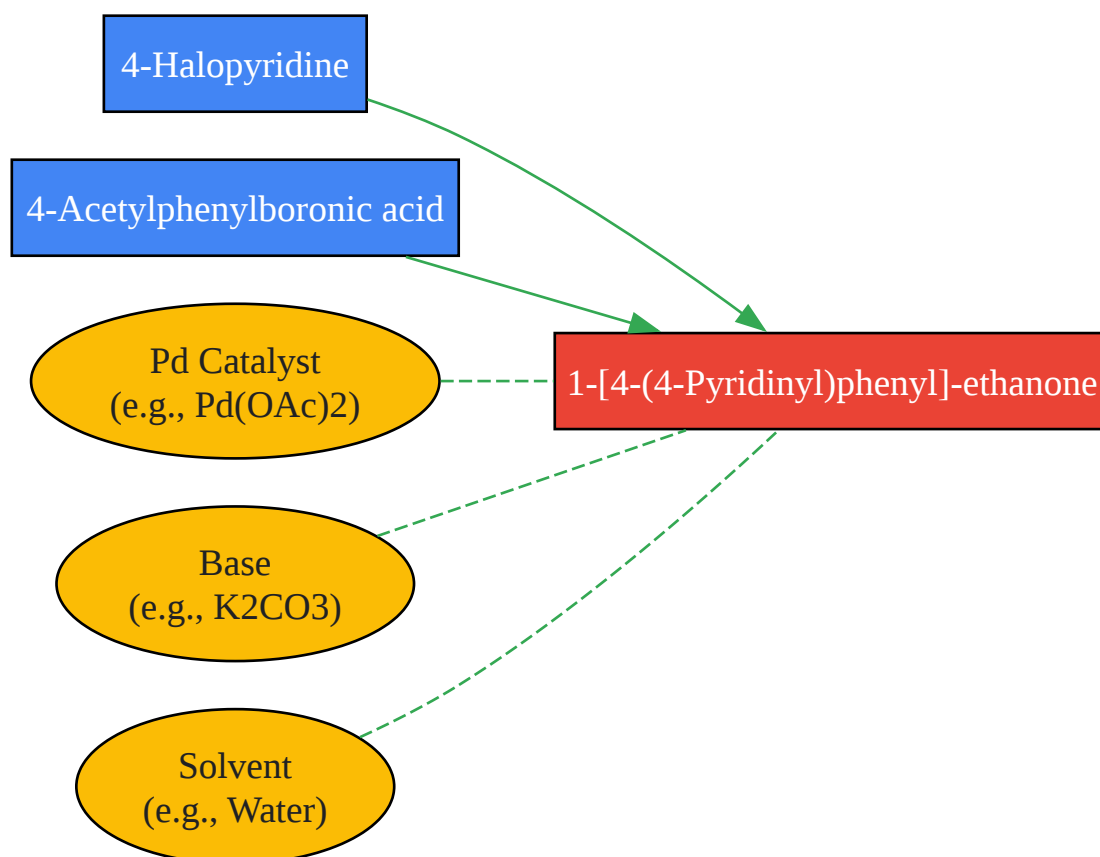
## Synthesis and Experimental Protocols

The primary synthetic route to **1-[4-(4-Pyridinyl)phenyl]-ethanone** is the Suzuki-Miyaura cross-coupling reaction.<sup>[1]</sup> This palladium-catalyzed reaction efficiently forms the carbon-carbon bond between the pyridine and phenyl rings.<sup>[3]</sup>

### General Suzuki-Miyaura Coupling Protocol

This protocol describes a general method for the synthesis of 4-arylpyridines, which can be adapted for the synthesis of **1-[4-(4-Pyridinyl)phenyl]-ethanone**.

Diagram of the Synthetic Pathway:



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Caption: Suzuki-Miyaura coupling for the synthesis of **1-[4-(4-Pyridinyl)phenyl]-ethanone**.

#### Experimental Procedure:

A reaction vessel is charged with a palladium catalyst (e.g., Pd(OAc)<sub>2</sub>), a suitable ligand (e.g., a phosphine-based ligand), a base (e.g., K<sub>2</sub>CO<sub>3</sub>), 4-acetylphenylboronic acid, and a 4-halopyridine (e.g., 4-chloropyridine or 4-bromopyridine) in an appropriate solvent, such as water.<sup>[4][5]</sup> The mixture is then heated under an inert atmosphere until the reaction is complete, as monitored by techniques like TLC or GC-MS. After cooling, the product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield pure **1-[4-(4-Pyridinyl)phenyl]-ethanone**.

## Spectroscopic Data

Detailed experimental spectroscopic data for **1-[4-(4-Pyridinyl)phenyl]-ethanone** is not readily available in public databases. Researchers are encouraged to perform their own analyses ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, Mass Spectrometry) to confirm the structure and purity of their synthesized compound.

## Chemical Reactivity

The reactivity of **1-[4-(4-Pyridinyl)phenyl]-ethanone** is governed by its two main functional groups: the pyridine ring and the ketone group.

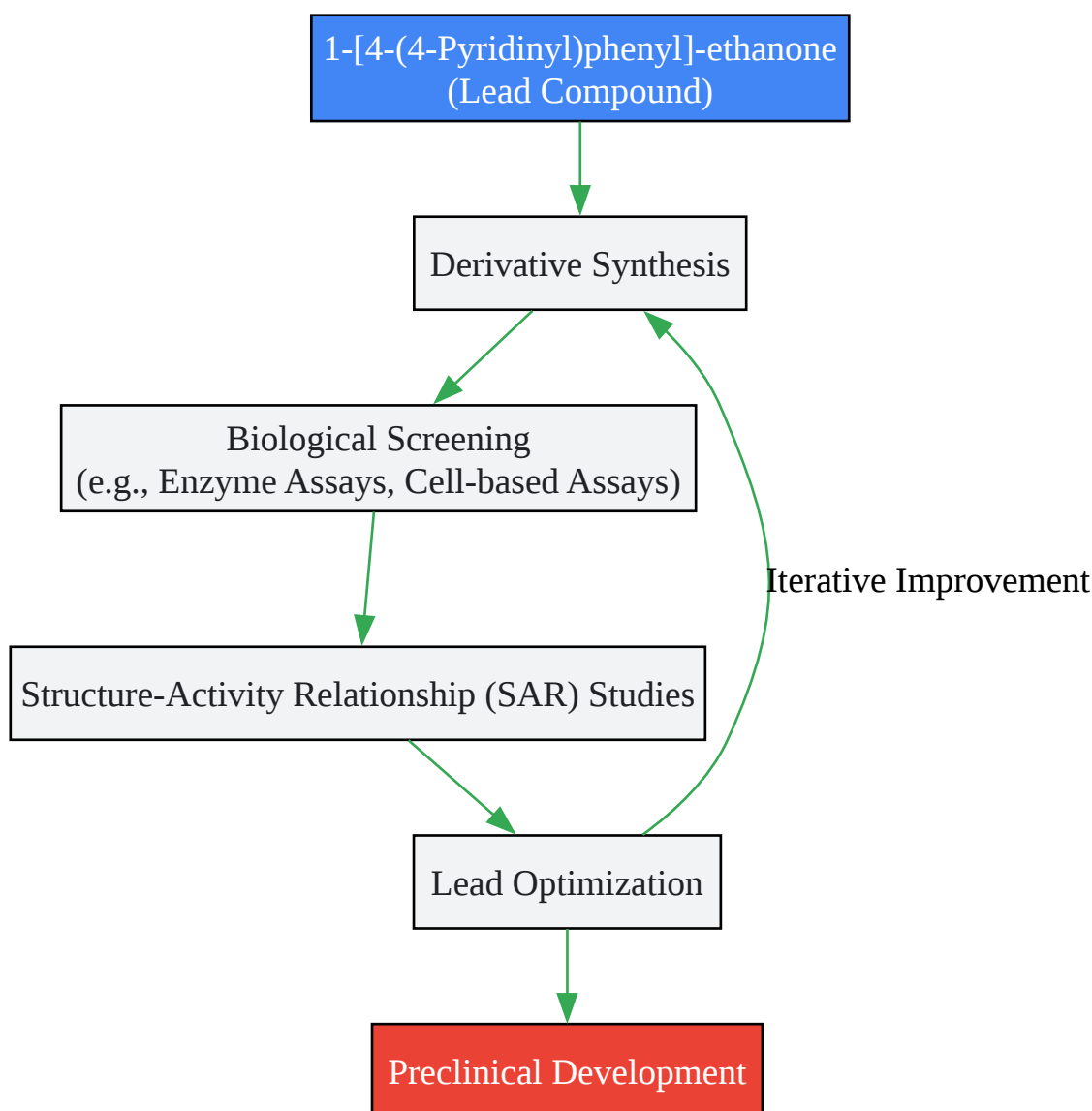
- **Pyridine Ring:** The nitrogen atom in the pyridine ring imparts basicity and can act as a ligand for metal ions.<sup>[1]</sup> The ring can undergo electrophilic substitution, although it is generally less reactive than benzene.
- **Ketone Group:** The carbonyl group is susceptible to nucleophilic attack, allowing for a variety of transformations such as reductions to the corresponding alcohol, reductive aminations, and carbon-carbon bond-forming reactions like the Wittig or Grignard reactions.<sup>[1]</sup>

## Biological and Pharmacological Properties

The pyridine scaffold is a common feature in a vast number of biologically active compounds and FDA-approved drugs, exhibiting a wide range of therapeutic activities including antibacterial, antiviral, anticancer, and anti-inflammatory properties.<sup>[6][7]</sup> Derivatives of 1-phenyl-2-(phenylamino) ethanone have been investigated as inhibitors of MCR-1, a protein conferring resistance to colistin, a last-resort antibiotic.<sup>[8][9]</sup>

While specific biological targets and the mechanism of action for **1-[4-(4-Pyridinyl)phenyl]-ethanone** have not been extensively reported, its structural similarity to known pharmacologically active molecules suggests it as a promising starting point for drug discovery programs.

Diagram of Potential Drug Discovery Workflow:



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Caption: A potential workflow for the development of drugs based on the **1-[4-(4-Pyridinyl)phenyl]-ethanone** scaffold.

## Safety and Toxicology

Detailed toxicological data for **1-[4-(4-Pyridinyl)phenyl]-ethanone** is not available. However, information on the related compound, 4-acetylpyridine, indicates that it is harmful if swallowed and causes serious eye irritation.[10] It is also considered a combustible liquid.[11] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, eye protection), should be observed when handling this class of compounds.

## Conclusion

**1-[4-(4-Pyridinyl)phenyl]-ethanone** is a versatile building block with significant potential in the fields of medicinal chemistry and materials science. This technical guide has summarized the available information on its properties, synthesis, and potential applications. Further research is warranted to fully elucidate its physicochemical properties, reactivity, and biological activity, which will undoubtedly pave the way for the development of novel and valuable compounds.

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